molecular formula C9H11N3O B2411075 2-(5-Amino-benzoimidazol-1-yl)-ethanol CAS No. 58687-45-9

2-(5-Amino-benzoimidazol-1-yl)-ethanol

Cat. No.: B2411075
CAS No.: 58687-45-9
M. Wt: 177.207
InChI Key: QVMFSBBGSVJINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Amino-benzoimidazol-1-yl)-ethanol is a chemical compound with the molecular formula C9H11N3O It is a derivative of benzimidazole, featuring an amino group at the 5-position and an ethanol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-benzoimidazol-1-yl)-ethanol typically involves the reaction of 5-nitrobenzimidazole with ethylene oxide, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-benzoimidazol-1-yl)-ethanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium catalyst.

    Substitution: The ethanol group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(5-Nitro-benzoimidazol-1-yl)-ethanol.

    Reduction: this compound.

    Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

2-(5-Amino-benzoimidazol-1-yl)-ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Amino-benzoimidazol-1-yl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the benzimidazole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Nitro-benzoimidazol-1-yl)-ethanol: Similar structure but with a nitro group instead of an amino group.

    2-(5-Amino-benzoimidazol-1-yl)-acetic acid: Similar structure but with an acetic acid group instead of an ethanol group.

Uniqueness

2-(5-Amino-benzoimidazol-1-yl)-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanol group allows for additional modifications, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

2-(5-aminobenzimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-7-1-2-9-8(5-7)11-6-12(9)3-4-13/h1-2,5-6,13H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMFSBBGSVJINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=CN2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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